molecular formula C7H10N2O2S B2368561 Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate CAS No. 2248358-03-2

Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate

Cat. No. B2368561
CAS RN: 2248358-03-2
M. Wt: 186.23
InChI Key: OXGLYUZOFLAFMT-UHFFFAOYSA-N
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Description

“Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives has been carried out in several ways. For example, a novel thiazole derivative 2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5- carboxylate and potassium carbonate were added to a mixture of methanol and water .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been observed to undergo a variety of chemical reactions. For instance, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

The future directions for “Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate” could involve further exploration of its biological activities and potential applications in medicine, given the diverse biological activities observed for thiazole derivatives . More research is needed to fully understand its mechanism of action and potential therapeutic uses.

properties

IUPAC Name

methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-8-7-9-4-5(12-7)3-6(10)11-2/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGLYUZOFLAFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate

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